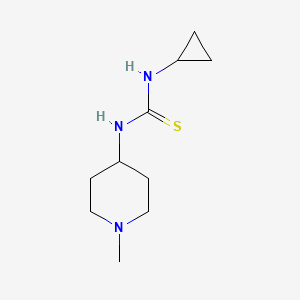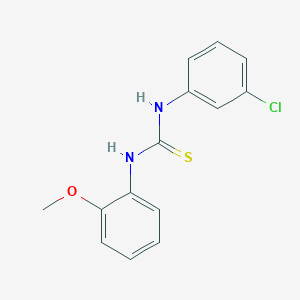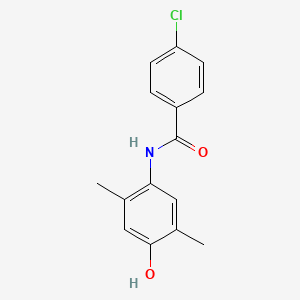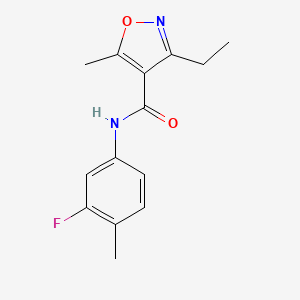![molecular formula C15H20N4OS B5879011 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)
4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine can reduce inflammation and pain in animal models of arthritis. It has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been found to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine in lab experiments is its potential applications in the field of medicinal chemistry. It has shown promising results in preclinical studies and may have therapeutic potential for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the pharmacological effects of this compound.
Direcciones Futuras
There are several future directions for the research of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine. One direction is to further investigate its mechanism of action and pharmacological effects. This will provide a better understanding of its potential therapeutic applications. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, future studies can focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine can be achieved through a multi-step reaction process. The first step involves the reaction between 4-phenyl-3-ethyl-5-thiocyanatomethyl-1,2,4-triazole and morpholine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine.
Aplicaciones Científicas De Investigación
4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine has shown potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound can inhibit the growth of certain cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
4-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-2-21-15-17-16-14(12-18-8-10-20-11-9-18)19(15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVKIFAMWJEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)



![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)


![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)

![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)